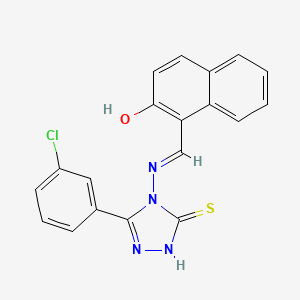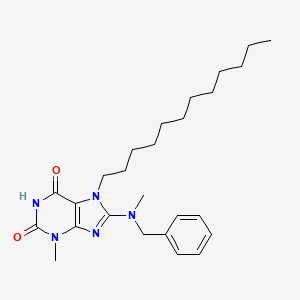![molecular formula C25H26N2O2S3 B12046251 (5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12046251.png)
(5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (5E)-5-[(1E)-1-(3-éthyl-5-méthoxy-1,3-benzothiazol-2-ylidène)butan-2-ylidène]-3-(2-phényléthyl)-2-sulfanylidène-1,3-thiazolidin-4-one est une molécule organique complexe présentant des applications potentielles dans divers domaines de la science et de l’industrie. Ce composé présente une structure unique qui comprend un groupement benzothiazole, un cycle thiazolidinone et un groupe phényléthyle, ce qui en fait un sujet intéressant pour la recherche chimique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-5-[(1E)-1-(3-éthyl-5-méthoxy-1,3-benzothiazol-2-ylidène)butan-2-ylidène]-3-(2-phényléthyl)-2-sulfanylidène-1,3-thiazolidin-4-one implique généralement plusieurs étapes :
Formation du groupement benzothiazole : Le cycle benzothiazole peut être synthétisé par condensation du 2-aminothiophénol avec un aldéhyde ou une cétone approprié en milieu acide.
Synthèse du cycle thiazolidinone : Le cycle thiazolidinone est formé par réaction d’un dérivé de la thiourée avec une halocétone ou un haloaldéhyde.
Réactions de couplage : La dernière étape consiste à coupler les intermédiaires benzothiazole et thiazolidinone par une série de réactions de condensation, souvent facilitées par une base telle que l’hydroxyde de sodium ou le carbonate de potassium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des conditions de réaction pour augmenter le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à haute pression, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de l’atome de soufre du cycle thiazolidinone, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle, les transformant en alcools.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, agents nitrants, agents sulfonants.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés alcooliques.
Substitution : Dérivés benzothiazole halogénés, nitrés ou sulfonés.
Applications de la recherche scientifique
Chimie
Le composé est utilisé comme élément de base en synthèse organique, en particulier dans le développement de nouveaux composés hétérocycliques présentant une activité biologique potentielle.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel d’inhibiteur enzymatique, en ciblant notamment les enzymes impliquées dans les voies métaboliques.
Médecine
Le composé s’est révélé prometteur dans les études précliniques en tant qu’agent thérapeutique potentiel pour le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie
Dans le secteur industriel, le composé est utilisé dans le développement de nouveaux matériaux aux propriétés uniques, telles qu’une grande stabilité thermique et une résistance à la dégradation chimique.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
Le mécanisme d’action du (5E)-5-[(1E)-1-(3-éthyl-5-méthoxy-1,3-benzothiazol-2-ylidène)butan-2-ylidène]-3-(2-phényléthyl)-2-sulfanylidène-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupement benzothiazole est connu pour interagir avec les sites actifs des enzymes, inhibant leur activité. Le cycle thiazolidinone peut former des liaisons covalentes avec les résidus nucléophiles des protéines, ce qui conduit à la modulation de la fonction protéique.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5E)-5-[(1E)-1-(3-éthyl-5-méthoxy-1,3-benzothiazol-2-ylidène)butan-2-ylidène]-3-(2-phényléthyl)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-[(1E)-1-(3-éthyl-5-méthoxy-1,3-benzothiazol-2-ylidène)butan-2-ylidène]-3-(2-phényléthyl)-2-oxo-1,3-thiazolidin-4-one
Unicité
La combinaison unique des groupements benzothiazole et thiazolidinone dans (5E)-5-[(1E)-1-(3-éthyl-5-méthoxy-1,3-benzothiazol-2-ylidène)butan-2-ylidène]-3-(2-phényléthyl)-2-sulfanylidène-1,3-thiazolidin-4-one confère des propriétés chimiques et biologiques distinctes qui ne sont pas observées dans les composés similaires. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C25H26N2O2S3 |
|---|---|
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
(5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N2O2S3/c1-4-18(15-22-26(5-2)20-16-19(29-3)11-12-21(20)31-22)23-24(28)27(25(30)32-23)14-13-17-9-7-6-8-10-17/h6-12,15-16H,4-5,13-14H2,1-3H3/b22-15+,23-18+ |
Clé InChI |
DMTAZYDVBCFUBJ-IKLLWGIXSA-N |
SMILES isomérique |
CC/C(=C\1/C(=O)N(C(=S)S1)CCC2=CC=CC=C2)/C=C/3\N(C4=C(S3)C=CC(=C4)OC)CC |
SMILES canonique |
CCC(=C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2)C=C3N(C4=C(S3)C=CC(=C4)OC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Bromobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12046201.png)
![2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B12046225.png)
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12046230.png)

![4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B12046239.png)
![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046246.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B12046253.png)
![Dimethyl 1-(4-fluorobenzoyl)-6-methylpyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate](/img/structure/B12046258.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12046272.png)

